racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
Overview
Description
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers, and it is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic structure. One common synthetic route includes the reaction of a suitable precursor with a nitrogen-containing compound under specific conditions to form the desired spirocyclic amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The use of advanced chemical reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Chemistry: The compound is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions. Biology: It is employed in biological studies to investigate the effects of spirocyclic amines on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-5-azaspiro[2.4]heptan-7-amine: This compound is similar but lacks the dihydrochloride moiety.
5-Azaspiro[2.4]heptan-7-amine: A related compound without the N,N-dimethyl substitution.
Uniqueness: Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is unique due to its racemic nature and the presence of the dihydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZOXKLUWMBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC12CC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152111-05-1 | |
Record name | N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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